molecular formula C9H13N3O2 B13328870 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one

6-(Piperidin-4-yloxy)pyridazin-3(2H)-one

Cat. No.: B13328870
M. Wt: 195.22 g/mol
InChI Key: VALQWQWFEPDNAD-UHFFFAOYSA-N
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Description

6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a piperidine moiety attached via an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one typically involves the reaction of 4-hydroxypyridazin-3(2H)-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow techniques and the use of more efficient catalysts to enhance yield and reduce reaction time. The exact methods can vary depending on the desired purity and scale of production .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-4-yloxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(Piperidin-4-yloxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Piperidin-4-yloxy)pyridazin-3(2H)-one is unique due to its specific combination of a pyridazinone core and a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-piperidin-4-yloxy-1H-pyridazin-6-one

InChI

InChI=1S/C9H13N3O2/c13-8-1-2-9(12-11-8)14-7-3-5-10-6-4-7/h1-2,7,10H,3-6H2,(H,11,13)

InChI Key

VALQWQWFEPDNAD-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=NNC(=O)C=C2

Origin of Product

United States

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